1-(4-Bromothiazol-5-yl)ethanone 1-(4-Bromothiazol-5-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 1368248-75-2
VCID: VC6310720
InChI: InChI=1S/C5H4BrNOS/c1-3(8)4-5(6)7-2-9-4/h2H,1H3
SMILES: CC(=O)C1=C(N=CS1)Br
Molecular Formula: C5H4BrNOS
Molecular Weight: 206.06

1-(4-Bromothiazol-5-yl)ethanone

CAS No.: 1368248-75-2

Cat. No.: VC6310720

Molecular Formula: C5H4BrNOS

Molecular Weight: 206.06

* For research use only. Not for human or veterinary use.

1-(4-Bromothiazol-5-yl)ethanone - 1368248-75-2

Specification

CAS No. 1368248-75-2
Molecular Formula C5H4BrNOS
Molecular Weight 206.06
IUPAC Name 1-(4-bromo-1,3-thiazol-5-yl)ethanone
Standard InChI InChI=1S/C5H4BrNOS/c1-3(8)4-5(6)7-2-9-4/h2H,1H3
Standard InChI Key CFQYIIOBFFFTLJ-UHFFFAOYSA-N
SMILES CC(=O)C1=C(N=CS1)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular structure of 1-(4-bromothiazol-5-yl)ethanone consists of a five-membered thiazole ring containing nitrogen and sulfur atoms. The bromine substituent at the 4-position and the ethanone group at the 5-position confer distinct electronic and steric properties. The compound’s IUPAC name is 1-(4-bromo-1,3-thiazol-5-yl)ethanone, and its canonical SMILES representation is CC(=O)C1=C(Br)N=CS1\text{CC(=O)C1=C(Br)N=CS1}.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC5H4BrNOS\text{C}_5\text{H}_4\text{BrNOS}
Molecular Weight206.06 g/mol
CAS Number1368248-75-2
SolubilitySoluble in organic solvents
Melting PointData pending further analysis

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via Friedel-Crafts acylation, where 4-bromothiazole reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3\text{AlCl}_3) under anhydrous conditions. Optimized parameters include a temperature range of 0–25°C and solvent systems such as dichloromethane. Yields exceeding 70% are achievable with precise stoichiometric control of the catalyst.

Alternative Routes

  • Nucleophilic Aromatic Substitution: 2,4-Dibromothiazole undergoes lithiation with nn-butyllithium (nn-BuLi) at -78°C, followed by acetylation with NN-acetylmorpholine.

  • Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura reactions enable functionalization of the thiazole ring, though this method is less common for bulk synthesis .

Industrial Manufacturing

Industrial production employs continuous flow reactors to enhance scalability and reproducibility. Automated systems regulate reaction parameters, minimizing side reactions and ensuring >95% purity . Quality control protocols include HPLC and GC-MS analyses to verify chemical integrity.

Chemical Reactivity and Derivatives

Substitution Reactions

The bromine atom at the 4-position undergoes nucleophilic substitution with reagents such as sodium methoxide (NaOMe\text{NaOMe}) or amines, yielding thiazole derivatives with modified functional groups. For example, reaction with morpholine produces NN-substituted thiazoles, which are precursors to bioactive molecules.

Oxidation and Reduction

The ethanone group participates in redox reactions:

  • Oxidation: Treatment with KMnO4\text{KMnO}_4 in acidic conditions converts the ketone to a carboxylic acid (COOH\text{COOH}).

  • Reduction: Sodium borohydride (NaBH4\text{NaBH}_4) reduces the ketone to a secondary alcohol (CH(OH)CH3\text{CH(OH)CH}_3).

Cross-Coupling Applications

The bromine substituent facilitates palladium-catalyzed cross-coupling reactions, enabling the synthesis of biaryl and heteroaryl compounds. For instance, Suzuki couplings with arylboronic acids produce extended π-systems for material science applications .

Biological and Pharmacological Activities

Antimicrobial Properties

Preliminary studies indicate moderate antimicrobial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 32–64 µg/mL . The thiazole ring’s ability to disrupt bacterial cell wall synthesis is hypothesized as the mechanism.

Antifungal Activity

Derivatives of 1-(4-bromothiazol-5-yl)ethanone exhibit antifungal effects against Candida albicans, though potency is substrate-dependent. Structural modifications, such as introducing electron-withdrawing groups, enhance activity by 40%.

Enzyme Inhibition

The compound acts as a competitive inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways. In vitro assays show an IC₅₀ of 18 µM, suggesting potential for anti-inflammatory drug development .

Industrial and Research Applications

Pharmaceutical Development

1-(4-Bromothiazol-5-yl)ethanone is a building block for ALX receptor agonists, which are investigated for treating asthma and chronic obstructive pulmonary disease (COPD). Derivatives also show promise as kinase inhibitors in oncology research .

Agrochemicals

The compound is utilized in synthesizing thiazole-based herbicides and fungicides. Its derivatives disrupt fungal ergosterol biosynthesis, offering protection against Phytophthora infestans in crops.

Material Science

In optoelectronics, bromothiazole derivatives serve as ligands in luminescent complexes. For example, iridium(III) complexes incorporating this compound exhibit blue emission with a quantum yield of 0.42 .

Future Research Directions

Therapeutic Optimization

Structural analogs with improved bioavailability and reduced toxicity are under investigation. Computational modeling predicts that fluorination at the 2-position could enhance blood-brain barrier penetration .

Green Synthesis Methods

Efforts to replace traditional Lewis acids with ionic liquids or biocatalysts aim to reduce environmental impact. Preliminary results show comparable yields using immobilized lipases.

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